

Technical Guide: 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

CAS No.: 1017779-05-3

Cat. No.: B1390461

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Executive Summary

3'-Chloro-4'-ethoxy-5'-fluoroacetophenone is a highly specialized trisubstituted aromatic building block used primarily in the optimization of lead compounds for drug discovery and advanced agrochemical synthesis.[1] Its structural uniqueness lies in the 3,4,5-substitution pattern, where the central ethoxy group is flanked by two different halogens (chlorine and fluorine).[1]

This specific arrangement serves a critical medicinal chemistry function: Metabolic Blocking.[1] The steric bulk of the chlorine atom at the 3-position and the electronic withdrawal of the fluorine at the 5-position protect the 4-ethoxy group from rapid oxidative dealkylation by cytochrome P450 enzymes.[1] Consequently, this scaffold is frequently employed to enhance the pharmacokinetic half-life (

) and lipophilicity (

) of bioactive molecules targeting kinases or G-protein coupled receptors (GPCRs).[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Property	Data
CAS Number	1017779-05-3
IUPAC Name	1-(3-Chloro-4-ethoxy-5-fluorophenyl)ethanone
Molecular Formula	
Molecular Weight	216.64 g/mol
Appearance	White to off-white crystalline solid
Density (Predicted)	
Boiling Point (Predicted)	at 760 mmHg
Flash Point (Predicted)	
Solubility	Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water

Strategic Synthesis Protocol

While various routes exist, the most robust and scalable method for research applications involves a convergent two-step synthesis starting from the commercially available 3'-fluoro-4'-hydroxyacetophenone.^[1] This approach avoids the regioselectivity issues often encountered in direct Friedel-Crafts acylation of trisubstituted benzenes.^[1]

Step 1: Regioselective Chlorination

The first objective is to install the chlorine atom ortho to the hydroxyl group.^[1] The presence of the fluorine atom at position 3 directs the electrophilic chlorination to position 5 (the only open ortho site relative to the activating phenol).^[1]

- Precursor: 3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5)^[1]
- Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)^[1]
- Solvent: Acetonitrile (ACN) or DMF

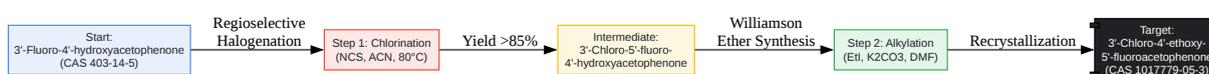
- Mechanism: Electrophilic Aromatic Substitution ()

Step 2: O-Alkylation (Williamson Ether Synthesis)

The resulting phenol intermediate is then alkylated to install the ethoxy tail.[1]

- Intermediate: 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone[1]
- Reagent: Ethyl Iodide () or Ethyl Bromide ()
- Base: Potassium Carbonate () or Cesium Carbonate ()
- Solvent: DMF or Acetone (reflux)

Synthesis Workflow Diagram



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Figure 1: Convergent synthesis pathway maximizing regiocontrol and yield.

Detailed Experimental Procedure

Step 1: Preparation of 3'-Chloro-5'-fluoro-4'-hydroxyacetophenone

- Charge: In a round-bottom flask, dissolve 3'-Fluoro-4'-hydroxyacetophenone (1.0 eq) in Acetonitrile (10 mL/g).
- Add: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.
- Heat: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until starting material is consumed.[1]
- Workup: Cool to RT. Concentrate under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate ().[1]
- Purification: Wash combined organics with brine, dry over , and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

Step 2: Synthesis of 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone

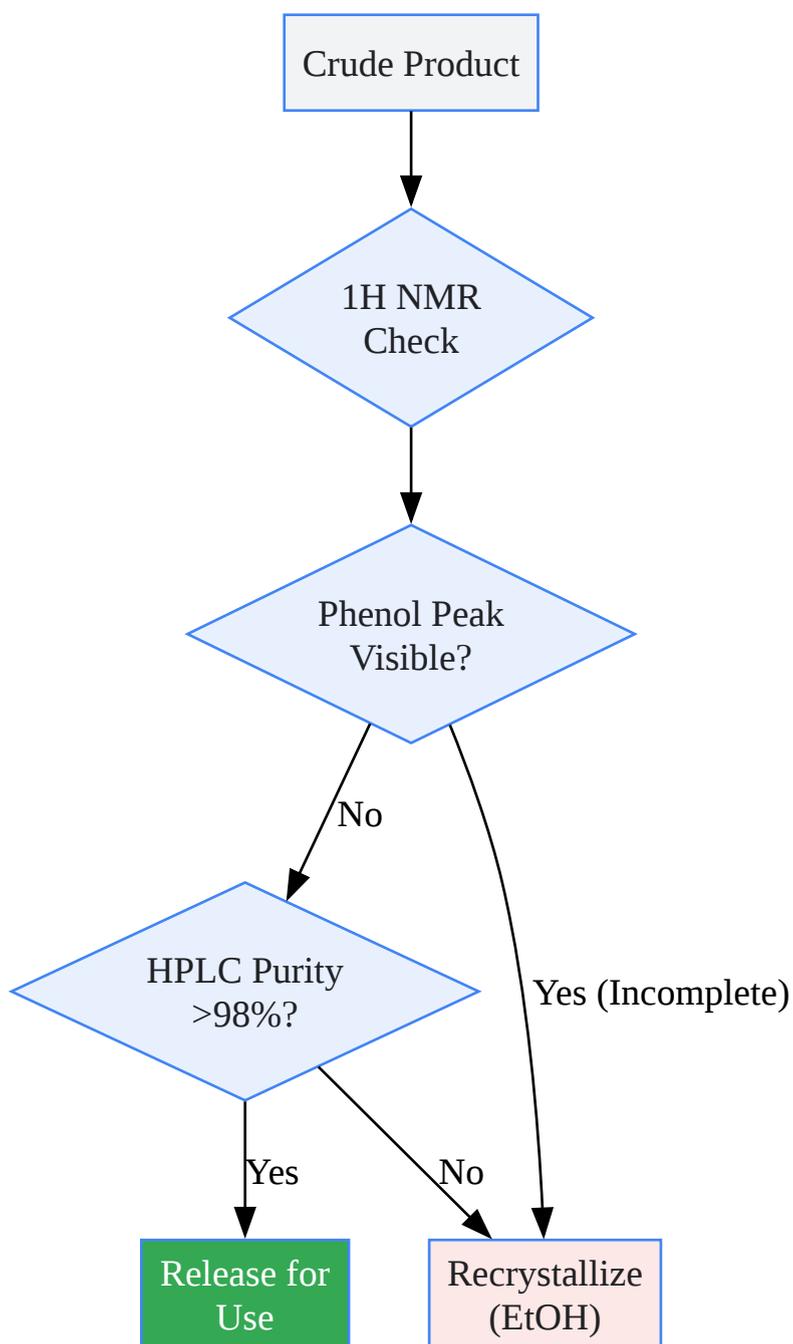
- Charge: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (5 mL/g).
- Base: Add anhydrous (2.0 eq). Stir for 15 minutes at RT to form the phenoxide anion.
- Alkylate: Add Ethyl Iodide (1.2 eq) dropwise via syringe.
- Reaction: Heat to 60°C for 3 hours.
- Quench: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.[1]
- Isolation: Filter the solid, wash copiously with water to remove DMF, and dry in a vacuum oven at 45°C.

Quality Control & Analytical Validation

To ensure the integrity of the scaffold for biological testing, the following QC criteria must be met:

Test	Acceptance Criteria	Purpose
HPLC Purity	(Area %)	Ensure no unreacted phenol remains (cytotoxic).
¹ H NMR	Consistent structure	Confirm alkylation (quartet ~4.1 ppm, triplet ~1.4 ppm).[1]
Appearance	White crystalline solid	Colored impurities often indicate oxidation products.[1]
Water Content	(KF)	Critical for moisture-sensitive downstream coupling.[1]

QC Decision Logic



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Figure 2: Quality control decision tree for batch release.

Mechanistic Insight: The "Ortho-Effect"

Why use this specific CAS? In drug design, a simple 4-ethoxy group is metabolically vulnerable.[1] Liver enzymes (CYP450) readily hydroxylate the alpha-carbon of the ethyl group,

leading to dealkylation and rapid clearance.[1]

- 3-Chloro Substituent: Provides steric hindrance, blocking the enzyme's approach to the ether oxygen.[1]
- 5-Fluoro Substituent: Lowers the electron density of the ring, making the aromatic system less prone to oxidative metabolism while modulating the of the phenol precursor to facilitate easier alkylation.[1]

This "Halogen-Bracketed Ether" strategy is a hallmark of modern medicinal chemistry, seen in optimized kinase inhibitors where metabolic stability is paramount.[1]

Safety & Handling (HSE)

- Ethyl Iodide: A potent alkylating agent and suspected carcinogen.[1] Handle only in a fume hood.
- Acetophenones: Can be severe eye irritants (lachrymators).[1] Wear chemical splash goggles.[1]
- Waste: All halogenated organic waste must be segregated from non-halogenated solvents.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520422, 3'-Chloro-4'-fluoroacetophenone (Precursor Analog).[1] Retrieved from [\[Link\]](#)
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Sources

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- [2. CN1310163A - 2,4-dichloro-5-fluoro-3-methoxy acetophenone and its preparation - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 3'-Chloro-4'-ethoxy-5'-fluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390461#3-chloro-4-ethoxy-5-fluoroacetophenone-cas-number>]

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